molecular formula C17H18N2O3 B2544458 (E)-2-(4-methoxyphenoxy)-N'-(4-methylbenzylidene)acetohydrazide CAS No. 330671-98-2

(E)-2-(4-methoxyphenoxy)-N'-(4-methylbenzylidene)acetohydrazide

Cat. No. B2544458
CAS RN: 330671-98-2
M. Wt: 298.342
InChI Key: YXVRICLKACBHMD-WOJGMQOQSA-N
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Description

The compound (E)-2-(4-methoxyphenoxy)-N'-(4-methylbenzylidene)acetohydrazide is a derivative of acetohydrazide, which is a class of organic compounds characterized by the presence of an acyl group attached to a hydrazine moiety. The compound of interest is not directly described in the provided papers, but it can be inferred to be structurally related to the compounds discussed in the papers. The first paper describes 2-(4-Methoxyphenoxy)acetohydrazide, which is synthesized from ethyl 2-(4-methoxyphenoxy)acetate and hydrazine hydrate in ethanol . The second paper discusses a related Schiff base compound synthesized from 4-methoxysalicylaldehyde and isonicotinohydrazide . These compounds are likely to share some chemical and physical properties with the compound due to the presence of similar functional groups and aromatic systems.

Synthesis Analysis

The synthesis of related compounds involves the reaction of an ester or aldehyde with hydrazine or a hydrazide derivative. For instance, the synthesis of 2-(4-Methoxyphenoxy)acetohydrazide is achieved by reacting ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in an ethanol solvent . Similarly, the synthesis of the Schiff base compound is carried out by reacting 4-methoxysalicylaldehyde with isonicotinohydrazide . These reactions typically result in the formation of a hydrazide or a Schiff base linkage, which are key features in the target compound. The synthesis of (E)-2-(4-methoxyphenoxy)-N'-(4-methylbenzylidene)acetohydrazide would likely follow a similar pathway, involving the condensation of an appropriate aldehyde with a methoxyphenoxy acetohydrazide.

Molecular Structure Analysis

The molecular structure of compounds similar to (E)-2-(4-methoxyphenoxy)-N'-(4-methylbenzylidene)acetohydrazide reveals interesting features. The 2-(4-Methoxyphenoxy)acetohydrazide has a relatively short N—N bond, indicating some degree of electronic delocalization . The Schiff base compound described in the second paper is not planar and has an E configuration around the methylidene unit, with a significant dihedral angle between the benzene and pyridine rings . These structural details suggest that the target compound would also exhibit a degree of delocalization and possibly a non-planar geometry, depending on the specific substituents and their spatial arrangement.

Chemical Reactions Analysis

The chemical reactivity of hydrazide and Schiff base compounds is influenced by their functional groups. The hydrazide group is known for its participation in hydrogen bonding, as seen in the crystal structure of 2-(4-Methoxyphenoxy)acetohydrazide, where molecules are linked into sheets by N—H⋯N and N—H⋯O hydrogen bonds . Schiff bases, such as the one described in the second paper, can form intramolecular hydrogen bonds, which can affect their reactivity and interaction with other molecules . The target compound would likely exhibit similar reactivity, with the potential for hydrogen bonding and other interactions dictated by its molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be partially inferred from the related compounds. The presence of methoxy and benzylidene groups suggests that the compound would be relatively non-polar and could exhibit moderate solubility in organic solvents. The hydrogen bonding capability of the hydrazide group could influence the compound's melting point and boiling point, as well as its solubility in polar solvents. The crystal structure of related compounds indicates that they can form layered arrangements due to hydrogen bonding, which could also be expected for the target compound .

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-13-3-5-14(6-4-13)11-18-19-17(20)12-22-16-9-7-15(21-2)8-10-16/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVRICLKACBHMD-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-methoxyphenoxy)-N'-(4-methylbenzylidene)acetohydrazide

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